molecular formula C5H4N2O B3351816 1-Hydroxypyrrole-2-carbonitrile CAS No. 40090-74-2

1-Hydroxypyrrole-2-carbonitrile

Cat. No.: B3351816
CAS No.: 40090-74-2
M. Wt: 108.1 g/mol
InChI Key: ZKLOEAZWAQWECG-UHFFFAOYSA-N
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Description

1-Hydroxypyrrole-2-carbonitrile (CAS: 40090-74-2) is a heterocyclic building block of significant interest in chemical synthesis and pharmaceutical research . The core structure of pyrrole carbonitriles is highly versatile; the nitrile group (-C≡N) serves as a key functional handle that can be transformed into other valuable groups, such as carboxylic acids, primary amines, or aldehydes, providing multiple pathways for molecular diversification . This reactivity makes pyrrole carbonitriles valuable intermediates for constructing complex molecules, including fused heterocyclic systems . The N-hydroxypyrrole moiety is a particularly notable feature. Recent biosynthetic studies have highlighted the role of N-hydroxypyrroles as metal-binding ligands in natural products, such as the copper(II)-binding metallophore chalkophomycin . This suggests potential applications for this compound in developing metal-chelating agents or as a precursor in the synthesis of similar complex natural product analogues . In pharmaceutical research, pyrrole-based scaffolds are recognized for their broad bioactivities. The pyrrole nucleus is a cornerstone structure in the development of various drug candidates, including COX-2 selective non-steroidal anti-inflammatory agents (NSAIDs) and compounds with demonstrated antituberculosis and antibacterial properties . As a functionalized pyrrole, this compound offers researchers a strategic starting material for the synthesis and exploration of novel lead compounds in these therapeutic areas . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-hydroxypyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c6-4-5-2-1-3-7(5)8/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLOEAZWAQWECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309911
Record name 1-hydroxypyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40090-74-2
Record name NSC219504
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxypyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypyrrole-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid at elevated temperatures . Another method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:
1-Hydroxypyrrole-2-carbonitrile can be synthesized through various methods, including:

  • Condensation Reactions: Involving hexane-2,5-dione and aromatic amines with organocatalysts at elevated temperatures.
  • Electrophilic Substitution: The presence of the hydroxyl and nitrile groups allows for diverse substitution reactions, leading to various derivatives.

Chemical Properties:
The compound exhibits notable reactivity in oxidation and reduction reactions, allowing the formation of oxo derivatives or conversion to amine derivatives under specific conditions. This versatility is crucial for developing new compounds with desired properties.

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent due to its biological activities:

  • Antimicrobial Properties: Studies indicate that this compound may inhibit the growth of various bacterial strains, suggesting its application in developing new antibiotics.
  • Anticancer Activity: Preliminary research suggests that it may inhibit enzymes involved in cell proliferation, showcasing potential as an anticancer drug candidate.

Material Science

The compound serves as a precursor for synthesizing advanced materials. Its unique structure allows it to be integrated into polymers or other materials, enhancing their properties for industrial applications.

Chemical Synthesis

As a building block in organic synthesis, this compound is utilized to create complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it invaluable in synthetic pathways aimed at producing bioactive molecules .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound effectively inhibited cancer cell lines through apoptosis induction mechanisms. The compound showed promise in preliminary assays for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of 1-Hydroxypyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-hydroxypyrrole-2-carbonitrile with structurally and functionally related compounds, focusing on synthesis, spectral data, and substituent effects.

Table 1: Structural and Spectral Comparison of Pyrrole- and Indole-Based Carbonitriles

Compound Name Substituents Molecular Formula Key IR Peaks (cm⁻¹) Synthesis Method Reference
1H-Pyrrole-2-carbonitrile -CN at C2 C₅H₄N₂ 2218 (C≡N) Commercial synthesis
1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile -CF₂H at C1, -CN at C2 C₆H₄F₂N₂ Not reported Multi-step coupling reactions
1-Benzyl-2-methyl-5-(polyol)-1H-pyrrole-3-carbonitrile -Bn at C1, -Me at C2, polyol at C5 C₁₈H₂₁N₃O₄ 2217 (C≡N), 3411 (OH) One-pot multicomponent synthesis
1H-Indole-2-carbonitrile -CN at C2 (indole core) C₉H₆N₂ 2220 (C≡N) Cross-coupling reactions
5-Chloro-1-methoxymethoxy-1H-pyrrole-2-carbonitrile -Cl at C5, -OCH₂OMe at C1 C₇H₇ClN₂O₂ Not reported Chlorination and protection

Key Observations

Synthetic Flexibility :

  • 1H-Pyrrole-2-carbonitrile derivatives (e.g., 1j, 1k in ) are synthesized via one-pot multicomponent reactions using sugars, amines, and nitriles, highlighting their adaptability for functionalization.
  • Indole-2-carbonitriles () require cross-coupling strategies, indicating greater complexity due to the fused benzene ring.

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., -CN, -Cl) enhance electrophilic substitution resistance but stabilize intermediates in coupling reactions.
  • Hydroxyl or polyol substituents (e.g., in 1j and 1k) introduce hydrogen-bonding capabilities, affecting solubility and crystallinity.

Spectral Signatures :

  • The nitrile group consistently exhibits IR absorption near 2215–2221 cm⁻¹ across all analogs.
  • Hydroxyl groups in polyol-substituted derivatives show broad IR peaks at 3350–3411 cm⁻¹.

Biological and Material Applications :

  • Pyrrole-2-carbonitriles are precursors for bioactive molecules (e.g., kinase inhibitors).
  • Indole-2-carbonitriles demonstrate corrosion inhibition properties due to π-electron interactions with metal surfaces.

Research Findings and Challenges

  • Stability Issues : Nitrile-containing pyrroles (e.g., 1H-pyrrole-2-carbonitrile) are sensitive to strong acids/bases, necessitating controlled reaction conditions.
  • Toxicity Concerns : Safety data for analogs like 3-heptyl-1H-pyrrole emphasize the need for protective gear during handling.
  • Stereochemical Complexity : Derivatives with chiral centers (e.g., polyol-substituted compounds in ) require advanced NMR or X-ray crystallography for structural elucidation.

Q & A

Q. What are the common synthetic routes for 1-Hydroxypyrrole-2-carbonitrile, and how do reaction conditions influence yield and purity?

Synthesis of this compound typically involves cyclization or condensation reactions. For example, pyrrole derivatives are often synthesized via acid-catalyzed reactions using acetic acid as a solvent, analogous to methods described for 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile . Key factors include:

  • Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions.
  • pH modulation : Acidic conditions stabilize intermediates and direct regioselectivity.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve yields in nitrile group incorporation .
    Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or hydroxylated impurities .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the hydroxyl and nitrile substituents. For instance, the hydroxyl proton typically appears as a broad singlet (~δ 10–12 ppm), while the nitrile carbon resonates near δ 115–120 ppm in ¹³C NMR .
  • X-ray crystallography : Programs like SHELXL (SHELX system) refine crystal structures, resolving challenges such as hydrogen bonding between the hydroxyl group and adjacent nitrile .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths or angles may arise from:

  • Disorder in crystal lattices : Use twin refinement in SHELXL to model overlapping electron densities .
  • Hydrogen bonding variability : Compare multiple datasets to identify consistent interactions. For example, hydroxyl groups may form intramolecular H-bonds with nitriles, altering bond angles .
  • Thermal motion artifacts : Low-temperature (100 K) data collection reduces atomic displacement parameter (ADP) errors .

Q. What strategies optimize substituent effects on this compound for targeted biological activity?

Methodologies include:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents at the 3-, 4-, or 5-positions of the pyrrole ring. For example, electron-withdrawing groups (e.g., halogens) enhance stability, while bulky groups (e.g., aryl) modulate receptor binding .
  • Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on reactivity and interaction with biological targets .
  • In vitro assays : Test derivatives against disease-specific cell lines to correlate structural modifications with efficacy, as demonstrated in studies on pyridinecarbonitrile analogs .

Q. How can stability issues of this compound during storage or reaction conditions be mitigated?

  • Storage : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxyl group .
  • Reaction stability : Use aprotic solvents (e.g., DMF) to avoid nucleophilic attack on the nitrile. Monitor degradation via TLC or HPLC, as described for pyridinecarbonitrile derivatives .
  • Byproduct analysis : Employ GC-MS to detect hydrolyzed products (e.g., carboxylic acids) and adjust reaction pH or solvent polarity accordingly .

Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized this compound?

  • LC-HRMS : Identifies low-abundance byproducts (e.g., dimerized or oxidized species) with ppm-level mass accuracy .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from stereoisomers or regioisomers .
  • X-ray photoelectron spectroscopy (XPS) : Detects surface contaminants (e.g., residual catalysts like Zn) in bulk samples .

Methodological Notes

  • Data interpretation : Cross-validate spectroscopic results with computational models (e.g., Gaussian simulations) to confirm assignments .
  • Reproducibility : Document reaction conditions (e.g., ramp rates, stirring speed) meticulously, as minor variations significantly impact pyrrole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxypyrrole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
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